molecular formula C10H14N2O B2966643 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine CAS No. 2380097-87-8

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

Cat. No.: B2966643
CAS No.: 2380097-87-8
M. Wt: 178.235
InChI Key: JKSZFYMTPGRLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 5-methyl group and a 3-methylbut-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine typically involves the reaction of 5-methylpyrimidine with 3-methylbut-2-en-1-ol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH) in DMF

Major Products

    Oxidation: Pyrimidine oxides

    Reduction: Reduced pyrimidine derivatives

    Substitution: Functionalized pyrimidine compounds

Scientific Research Applications

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-2-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)4-5-13-10-11-6-9(3)7-12-10/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZFYMTPGRLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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